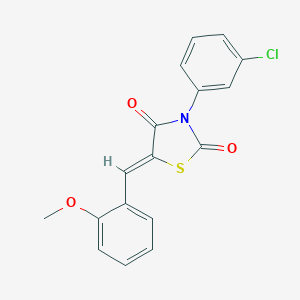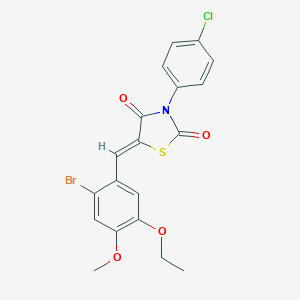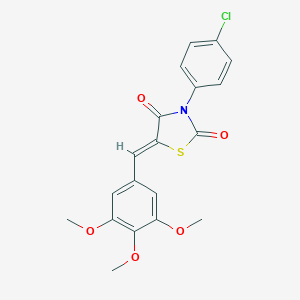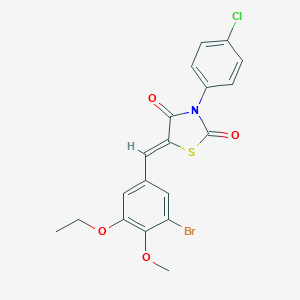
3-(3-Chlorophenyl)-5-(2-methoxybenzylidene)-1,3-thiazolidine-2,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3-Chlorophenyl)-5-(2-methoxybenzylidene)-1,3-thiazolidine-2,4-dione, also known as CMMD, is a thiazolidinedione derivative that has gained significant attention in scientific research due to its potential applications in medicine and biochemistry. This compound has been synthesized using various methods and has shown promising results in studies related to its mechanism of action, biochemical and physiological effects, and future directions for research.
作用機序
The mechanism of action of 3-(3-Chlorophenyl)-5-(2-methoxybenzylidene)-1,3-thiazolidine-2,4-dione is still under investigation. However, studies have shown that it may exert its effects through the activation of peroxisome proliferator-activated receptor gamma (PPARγ), which is involved in the regulation of glucose and lipid metabolism. 3-(3-Chlorophenyl)-5-(2-methoxybenzylidene)-1,3-thiazolidine-2,4-dione may also inhibit the activity of nuclear factor kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and immune response.
Biochemical and Physiological Effects:
Studies have shown that 3-(3-Chlorophenyl)-5-(2-methoxybenzylidene)-1,3-thiazolidine-2,4-dione exhibits various biochemical and physiological effects. It has been shown to decrease the levels of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), in vitro and in vivo. 3-(3-Chlorophenyl)-5-(2-methoxybenzylidene)-1,3-thiazolidine-2,4-dione has also been shown to inhibit the proliferation of cancer cells and induce apoptosis, or programmed cell death, in various cancer cell lines. Additionally, 3-(3-Chlorophenyl)-5-(2-methoxybenzylidene)-1,3-thiazolidine-2,4-dione has been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes.
実験室実験の利点と制限
3-(3-Chlorophenyl)-5-(2-methoxybenzylidene)-1,3-thiazolidine-2,4-dione has several advantages for lab experiments. It is relatively easy to synthesize and has shown promising results in various in vitro and in vivo studies. However, there are also some limitations to using 3-(3-Chlorophenyl)-5-(2-methoxybenzylidene)-1,3-thiazolidine-2,4-dione in lab experiments. For example, its mechanism of action is still not fully understood, and more research is needed to determine its potential side effects and toxicity.
将来の方向性
There are several future directions for research on 3-(3-Chlorophenyl)-5-(2-methoxybenzylidene)-1,3-thiazolidine-2,4-dione. One area of interest is its potential as a therapeutic agent for Alzheimer’s disease. Further studies are needed to determine its efficacy in animal models of the disease and to investigate its mechanism of action. Additionally, 3-(3-Chlorophenyl)-5-(2-methoxybenzylidene)-1,3-thiazolidine-2,4-dione may have potential applications in the treatment of other inflammatory and metabolic disorders, such as obesity and atherosclerosis. Further research is needed to determine its safety and efficacy in humans and to investigate its potential side effects and toxicity.
合成法
The synthesis of 3-(3-Chlorophenyl)-5-(2-methoxybenzylidene)-1,3-thiazolidine-2,4-dione has been achieved using various methods, including the reaction of 3-chlorobenzaldehyde with 2-methoxybenzylamine to form 3-(3-chlorophenyl)-2-methoxy-N-phenylpropanamide, which is then reacted with thiosemicarbazide to form 3-(3-chlorophenyl)-5-(2-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidine. This compound is then treated with acetic anhydride to yield 3-(3-Chlorophenyl)-5-(2-methoxybenzylidene)-1,3-thiazolidine-2,4-dione.
科学的研究の応用
3-(3-Chlorophenyl)-5-(2-methoxybenzylidene)-1,3-thiazolidine-2,4-dione has been extensively studied for its potential applications in medicine and biochemistry. It has been shown to exhibit anti-inflammatory, anti-tumor, and anti-diabetic properties. 3-(3-Chlorophenyl)-5-(2-methoxybenzylidene)-1,3-thiazolidine-2,4-dione has also been investigated for its potential as a therapeutic agent for Alzheimer’s disease, as it has been shown to inhibit the aggregation of beta-amyloid proteins.
特性
製品名 |
3-(3-Chlorophenyl)-5-(2-methoxybenzylidene)-1,3-thiazolidine-2,4-dione |
|---|---|
分子式 |
C17H12ClNO3S |
分子量 |
345.8 g/mol |
IUPAC名 |
(5Z)-3-(3-chlorophenyl)-5-[(2-methoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione |
InChI |
InChI=1S/C17H12ClNO3S/c1-22-14-8-3-2-5-11(14)9-15-16(20)19(17(21)23-15)13-7-4-6-12(18)10-13/h2-10H,1H3/b15-9- |
InChIキー |
KDPUCURFWSHVBV-DHDCSXOGSA-N |
異性体SMILES |
COC1=CC=CC=C1/C=C\2/C(=O)N(C(=O)S2)C3=CC(=CC=C3)Cl |
SMILES |
COC1=CC=CC=C1C=C2C(=O)N(C(=O)S2)C3=CC(=CC=C3)Cl |
正規SMILES |
COC1=CC=CC=C1C=C2C(=O)N(C(=O)S2)C3=CC(=CC=C3)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![3-(4-Chlorophenyl)-5-{[5-(phenylsulfanyl)-2-furyl]methylene}-1,3-thiazolidine-2,4-dione](/img/structure/B301137.png)
![2-[(2-Chloro-4-{[3-(4-chlorophenyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)methyl]benzonitrile](/img/structure/B301139.png)
![(5Z)-3-(4-chlorophenyl)-5-{3-ethoxy-4-[(3-fluorobenzyl)oxy]benzylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B301140.png)

![3-(4-Chlorophenyl)-5-{3-methoxy-4-[(4-methylbenzyl)oxy]benzylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B301147.png)
![(5Z)-3-(4-chlorophenyl)-5-[3-ethoxy-4-(prop-2-yn-1-yloxy)benzylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B301148.png)
![3-(4-Chlorophenyl)-5-{3-ethoxy-4-[(4-methylbenzyl)oxy]benzylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B301149.png)



